molecular formula C13H9Cl2NO2 B8594436 Methyl 6-chloro-5-(4-chlorophenyl)nicotinate

Methyl 6-chloro-5-(4-chlorophenyl)nicotinate

Cat. No. B8594436
M. Wt: 282.12 g/mol
InChI Key: IBAYAWJGPZFRMW-UHFFFAOYSA-N
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Patent
US07812028B2

Procedure details

6-Chloro-5-(4-chloro-phenyl)-nicotinic acid methyl ester (30.9 g, 0.11 mol) was dissolved in a mixture of tetrahydrofuran (750 mL) and water (250 mL). Lithiumhydroxid monohydrate (13.8 g, 0.33 mol) was added and the mixture was stirred and heated at reflux-temperature for 1 h. After cooling to room temperature the mixture was acidified with hydrochloric acid (2N, 240 mL) and extracted with methyl-t-butylether. Organic phases were pooled, dried with MgSO4 and the mixture concentrated in vacuo. The title compound crystallized from the concentrated solution as a white solid (quant.); MS (ISP) 266.0 (M−H)
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)[C:7]([Cl:17])=[N:6][CH:5]=1.O.[OH-].[Li+].Cl>O1CCCC1.O>[Cl:17][C:7]1[C:8]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=[CH:9][C:4]([C:3]([OH:18])=[O:2])=[CH:5][N:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
30.9 g
Type
reactant
Smiles
COC(C1=CN=C(C(=C1)C1=CC=C(C=C1)Cl)Cl)=O
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
240 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux-temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl-t-butylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The title compound crystallized from the concentrated solution as a white solid (quant.)

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C(=O)O)C=C1C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.